molecular formula C7H10F3N3 B13582150 methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine

methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine

Cat. No.: B13582150
M. Wt: 193.17 g/mol
InChI Key: WYIUUIZVIOJAHZ-UHFFFAOYSA-N
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Description

Methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine typically involves the introduction of the trifluoromethyl group into the imidazole ring. One common method involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride under reflux conditions. This reaction yields a mixture of regioisomeric pyrazoles, which can be separated based on their boiling points .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic strategies such as lithiation followed by electrophilic trapping. For example, lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor can be followed by trapping with various electrophiles to introduce functional groups at specific positions .

Chemical Reactions Analysis

Types of Reactions

Methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated ketones or alcohols, while substitution reactions can produce a variety of functionalized imidazole derivatives .

Scientific Research Applications

Methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Several compounds are structurally similar to methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine, including:

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H10F3N3

Molecular Weight

193.17 g/mol

IUPAC Name

N-methyl-1-[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methanamine

InChI

InChI=1S/C7H10F3N3/c1-11-4-6-12-3-5(13(6)2)7(8,9)10/h3,11H,4H2,1-2H3

InChI Key

WYIUUIZVIOJAHZ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC=C(N1C)C(F)(F)F

Origin of Product

United States

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